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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) for researchers and scientists working with CHK-336, a first-in-class, orally available,
and liver-targeted small molecule lactate dehydrogenase A (LDHA) inhibitor.[1][2] The
information is tailored to address potential issues encountered during drug interaction studies.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of CHK-336 uptake into hepatocytes, and how might this
lead to drug-drug interactions?

Al: CHK-336 is actively taken up into hepatocytes via Organic Anion Transporting
Polypeptides (OATPs).[1][3] This is a critical aspect of its liver-targeted profile.[1][3]
Consequently, co-administration with drugs that are strong inhibitors of OATP transporters
(e.g., cyclosporine, rifampin) could competitively inhibit the uptake of CHK-336, potentially
reducing its concentration in the liver and diminishing its therapeutic effect. Conversely, CHK-
336 might compete with other co-administered OATP substrates for uptake.

Q2: Are there any known interactions of CHK-336 with cytochrome P450 (CYP) enzymes?

A2: Currently, there is no specific data from dedicated clinical drug-drug interaction studies on
the effects of CHK-336 on CYP enzymes in the public domain. Preclinical data suggests a
favorable off-target safety and ADME profile with a low anticipated risk of significant drug-drug
interactions.[3] However, without specific in vivo data, it is advisable to exercise caution when
co-administering CHK-336 with potent CYP inhibitors or inducers, or with drugs that have a
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narrow therapeutic index and are metabolized by CYP enzymes. Standard in vitro assays (e.g.,
CYP inhibition and induction assays) are recommended to de-risk potential interactions.

Q3: We observed lower than expected efficacy of CHK-336 in our in vivo model when co-
administered with another compound. What could be the cause?

A3: Lower than expected efficacy could be due to a pharmacokinetic interaction. Given that
CHK-336 relies on OATP transporters for hepatic uptake, the co-administered compound may
be an OATP inhibitor.[1][3] This would lead to reduced liver concentrations of CHK-336 and
consequently, a diminished pharmacodynamic response. It is recommended to perform an in
vitro OATP uptake assay to assess if the co-administered compound inhibits CHK-336
transport.

Q4: Has co-administration of CHK-336 with other drugs been associated with any specific
safety signals in preclinical or clinical studies?

A4: While specific drug-drug interaction safety data is not publicly available, the Phase 1
clinical trial for CHK-336 was paused due to a serious adverse event of anaphylaxis in a
subject who received a 125 mg dose.[1][4][5] The event was investigated as a potential
hypersensitivity reaction.[4] Although not directly linked to a drug-drug interaction, this
highlights the importance of careful safety monitoring in any study involving CHK-336,
especially when administered with other compounds that may have a known risk of
hypersensitivity reactions.

Troubleshooting Guides
Issue: Variability in CHK-336 plasma and liver concentrations in animal studies.
o Potential Cause 1: OATP Transporter Inhibition. The co-administered drug may be an

inhibitor of OATP transporters, leading to increased plasma concentrations and decreased
liver concentrations of CHK-336.

o Troubleshooting Step: Conduct an in vitro OATP inhibition assay with the co-administered
drug. Compare the IC50 value to the in vivo concentrations of the co-administered drug.

o Potential Cause 2: Genetic Polymorphisms in OATP transporters. In certain animal strains or
human populations, genetic variants of OATP transporters can lead to altered function and

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://www.researchgate.net/publication/350937783_POS-442_DISCOVERY_OF_CHK-336_A_FIRST-IN-CLASS_LIVER-TARGETED_SMALL_MOLECULE_INHIBITOR_OF_LACTATE_DEHYDROGENASE_FOR_THE_TREATMENT_OF_PRIMARY_HYPEROXALURIA
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://firstwordpharma.com/story/5726208
https://www.clinicaltrialsarena.com/news/chinook-data-phase-i-chk-336/
https://firstwordpharma.com/story/5726208
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

variable drug uptake.

o Troubleshooting Step: If using animal models, ensure a genetically homogenous
population. In clinical studies, consider genotyping for relevant OATP polymorphisms.

Issue: Unexpected toxicity when CHK-336 is co-administered with another therapeutic agent.

o Potential Cause: Pharmacokinetic Interaction. The co-administered agent could be inhibiting
the metabolism or clearance of CHK-336, leading to higher systemic exposure. Conversely,
CHK-336 could be affecting the disposition of the co-administered drug.

o Troubleshooting Step: Perform a full pharmacokinetic analysis of both CHK-336 and the
co-administered drug, both alone and in combination, to identify any changes in exposure
(AUC, Cmax).

Data Presentation

Table 1: Hypothetical In Vitro OATP1B1 Inhibition by Co-administered Drugs

CHK-336 Uptake Inhibition

Co-administered Drug Drug Class

(IC50, uM)
Cyclosporine Calcineurin Inhibitor 0.1
Rifampin Antibiotic 15
Atorvastatin HMG-CoA Reductase Inhibitor 5.2
Metformin Antidiabetic Agent > 50

This table presents illustrative data on how to summarize in vitro OATP inhibition results. The
values are not based on actual experimental data for CHK-336.

Table 2: Hypothetical Pharmacokinetic Parameters of CHK-336 (10 mg/kg, oral) in Rats With
and Without a Potent OATP Inhibitor
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CHK-336 + OATP

Parameter CHK-336 Alone o % Change
Inhibitor

Plasma AUC

1500 3000 +100%
(ng*h/mL)
Plasma Cmax (ng/mL) 300 650 +117%
Liver Cmax (ng/g) 45000 18000 -60%
Terminal Half-life (h) 18 20 +11%

This table provides an example of how to present pharmacokinetic drug interaction data. The
values are hypothetical and for illustrative purposes only.

Experimental Protocols
Protocol 1: In Vitro OATP1B1 and OATP1B3 Inhibition Assay

¢ Objective: To determine if a co-administered drug inhibits the OATP-mediated uptake of
CHK-336.

e Methodology:
o Culture HEK293 cells stably expressing human OATP1B1 or OATP1B3 transporters.

o Pre-incubate the cells with a range of concentrations of the test compound (potential
inhibitor) for 10-15 minutes.

o Initiate the uptake reaction by adding a solution containing a probe substrate (e.qg.,
radiolabeled estradiol-173-glucuronide) and the test compound.

o Incubate for a short period (e.g., 2-5 minutes) at 37°C.
o Stop the reaction by washing the cells with ice-cold buffer.

o Lyse the cells and measure the intracellular concentration of the probe substrate using
liquid scintillation counting or LC-MS/MS.
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o Calculate the IC50 value for the inhibition of probe substrate uptake by the test compound.
Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents

o Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of CHK-
336.

o Methodology:
o Use two groups of animals (e.g., male Sprague-Dawley rats).

o Group 1 receives the vehicle for the co-administered drug followed by an oral dose of
CHK-336 (e.g., 10 mg/kg).

o Group 2 receives the co-administered drug at a therapeutic dose, followed by the same
oral dose of CHK-336. The timing between the administration of the two drugs should be
based on their known Tmax values to ensure maximal potential for interaction.

o Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours
post-dose of CHK-336).

o At the end of the study (e.g., 24 hours), euthanize the animals and collect liver tissue.

o Analyze the plasma and liver homogenates for concentrations of CHK-336 using a
validated LC-MS/MS method.

o Calculate pharmacokinetic parameters (AUC, Cmax, T1/2) for both groups and compare
them to assess the extent of the drug-drug interaction.

Visualizations
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Caption: OATP-mediated hepatic uptake of CHK-336 and potential for inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate
Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. CHK-336 - Wikipedia [en.wikipedia.org]

o 3. researchgate.net [researchgate.net]

o 4. firstwordpharma.com [firstwordpharma.com]

o 5. Chinook reports data from Phase | trial of CHK-336 [clinicaltrialsarena.com]

e To cite this document: BenchChem. [CHK-336 Drug Interaction Studies: Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933690#chk-336-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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